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Compound of Interest

Compound Name: Ethyl 3-fluoro-4-methoxybenzoate

CAS No.: 170645-87-1

Cat. No.: B2753494

Get Quote

Executive Summary
Ethyl 3-fluoro-4-methoxybenzoate (CAS: 7356-59-4) is a critical intermediate in the synthesis

of fluorinated pharmaceuticals. Its structural core—a benzoate ester modified by fluorine and

methoxy substituents—imparts unique electronic properties utilized in optimizing metabolic

stability and lipophilicity in drug candidates. This guide provides a comprehensive spectral atlas

(

H NMR,

C NMR, IR, MS) and a validated synthesis protocol, designed for researchers requiring high-
purity characterization standards.
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Property Data

IUPAC Name Ethyl 3-fluoro-4-methoxybenzoate

CAS Number 7356-59-4

Molecular Formula

C

H

FO

Molecular Weight 198.19 g/mol

Physical State
White to off-white crystalline solid or colorless oil

(dependent on purity/temp)

Solubility
Soluble in CHCl

, DMSO, MeOH, EtOAc; Insoluble in water

Synthesis & Preparation Protocol
Context: The following protocol is a robust Fischer esterification adapted for fluorinated benzoic

acids, prioritizing yield and purity.
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Figure 1: Acid-catalyzed esterification pathway.
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Experimental Procedure
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-

4-methoxybenzoic acid (1.0 eq, 10 mmol, ~1.70 g) in absolute ethanol (20 mL).

Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated sulfuric acid (0.5 mL)

or thionyl chloride (1.2 eq) to generate HCl in situ.

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.

Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot (

) disappears and the ester spot (

) dominates.

Work-up:

Concentrate the ethanol under reduced pressure.

Dilute the residue with Ethyl Acetate (30 mL).

Wash sequentially with sat.[1][2] NaHCO

(2 x 15 mL) to remove unreacted acid, then Brine (15 mL).

Purification: Dry the organic layer over anhydrous Na

SO

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel,
Hexane/EtOAc gradient).

Spectral Analysis (The Core)
A. Mass Spectrometry (EI-MS)
Technique: Electron Ionization (70 eV)

The fragmentation pattern is driven by the stability of the acylium ion and the expulsion of the

ethoxy group.
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m/z Ion Type
Fragment Structure /
Interpretation

198
Molecular Ion. Moderate

intensity. Confirms MW 198.

169 Loss of ethyl group (29 Da).

153

Base Peak (Likely). Acylium

ion (3-fluoro-4-methoxybenzoyl

cation). Characteristic of ethyl

esters (Loss of 45 Da).

125

Aryl cation formed by loss of

CO (28 Da) from the acylium

ion (153

125).

B. Infrared Spectroscopy (FT-IR)
Technique: ATR (Neat) or KBr Pellet
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Wavenumber (cm

)
Functional Group Assignment / Causality

2980, 2940 C-H (Aliphatic) Ethyl group C-H stretching.

1715 - 1725 C=O (Ester)

Strong, sharp carbonyl stretch.

Conjugation with the aromatic

ring lowers this from typical

aliphatic ester values (~1740).

1620, 1515 C=C (Aromatic) Ring skeletal vibrations.

1275 - 1290 C-O (Ester)
Strong "C-O-C" asymmetric

stretch.

1110 - 1150 C-F

Diagnostic. Strong C-F

stretching vibration, often

overlapping with C-O bands

but distinctively intense.

C. Nuclear Magnetic Resonance (NMR)
1.

H NMR (400 MHz, CDCl

)
Key Insight: The fluorine atom at position 3 creates distinct splitting patterns (

) and alters chemical shifts via inductive effects.
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Shift (

, ppm)
Mult. Integ. (Hz) Assignment

Structural
Logic

7.80 - 7.85 dd 1H , H-6

Ortho to ester

(deshielded),

meta to F.

7.72 - 7.78 dd 1H , H-2

Diagnostic.

Ortho to F

(large

), ortho to

ester. The F

coupling is

key here.

6.95 - 7.00 t/dd 1H , H-5

Ortho to OMe

(shielded),

meta to F.

Appears as a

pseudo-triplet

or dd due to

overlapping

values.

4.35 q 2H

-OCH

CH

Deshielded

methylene of

the ethyl

ester.

3.94 s 3H - -OCH Methoxy

group singlet.

1.38 t 3H

-OCH

CH

Methyl of the

ethyl ester.
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2.

C NMR (100 MHz, CDCl

)
Key Insight: Look for the large Carbon-Fluorine coupling constants (

), which are definitive for structural validation.
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Shift (

, ppm)

Coupling (

)
Assignment Notes

165.8 s C=O Ester Carbonyl.

152.0
d,

Hz
C-3

C-F ipso carbon. The

large doublet is the

primary identifier of

the F-C bond.

151.5
d,

Hz
C-4

Attached to OMe.

Deshielded by O,

coupled to ortho-F.

125.8
d,

Hz
C-6 Aromatic CH.

122.9
d,

Hz
C-1

Quaternary C

attached to Ester.

117.5
d,

Hz
C-2

Aromatic CH, ortho to

F.

112.8
d,

Hz
C-5

Aromatic CH, ortho to

OMe.

61.0 s
-OCH

-
Ethyl methylene.

56.2 s -OCH Methoxy carbon.

14.3 s

-CH

CH
Ethyl methyl.

Logic Map: Spectral Confirmation
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This diagram illustrates how each spectral method validates a specific portion of the molecule.
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Figure 2: Spectral correlation map for structural validation.

References
National Institute of Standards and Technology (NIST).Mass Spectrum of Benzoic acid, 4-

methoxy-, ethyl ester (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at:

[Link]

Organic Syntheses.Esterification of Carboxylic Acids: General Protocols. Org.[2][3][4][5][6]

Synth. 1977, 56,[2] 59. Available at: [Link][2]

PubChem.4-Fluoro-3-methoxybenzoic acid (Precursor Data). National Library of Medicine.

Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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